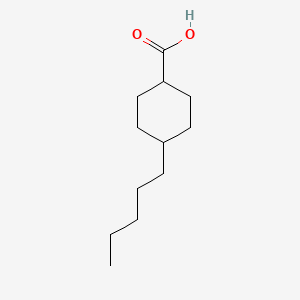

4-Pentylcyclohexanecarboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 173074. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-pentylcyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O2/c1-2-3-4-5-10-6-8-11(9-7-10)12(13)14/h10-11H,2-9H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVLAXPQGTRTHEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1CCC(CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10192061, DTXSID501275671 | |

| Record name | Cyclohexanecarboxylic acid, 4-pentyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10192061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-Pentylcyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501275671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38792-89-1, 38289-29-1 | |

| Record name | 4-Pentylcyclohexanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38792-89-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pentylcyclohexylcarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038289291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanecarboxylic acid, 4-pentyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038792891 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 38792-89-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=173074 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanecarboxylic acid, 4-pentyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10192061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-Pentylcyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501275671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-(Pent-1-yl)cyclohexanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Pentylcyclohexanecarboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-PENTYLCYCLOHEXYLCARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S86CWG6K6Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Pentylcyclohexanecarboxylic Acid

This guide provides a comprehensive technical overview of 4-pentylcyclohexanecarboxylic acid, a key intermediate in the synthesis of advanced materials and a versatile building block in medicinal chemistry. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the compound's chemical properties, synthesis, spectroscopic characterization, and significant applications, with a focus on the scientifically predominant trans-isomer.

Introduction and Core Concepts

This compound is an organic compound featuring a cyclohexane ring substituted with a pentyl group and a carboxylic acid functional group.[1][2] The spatial arrangement of the pentyl and carboxyl groups relative to the cyclohexane ring gives rise to cis and trans isomers. The trans-isomer, where these two groups are on opposite sides of the ring, is the most widely utilized and studied form due to its linear, rod-like geometry, which is a critical attribute for its primary application in the field of liquid crystals.[1][3] This unique structure, combining a rigid alicyclic core with a flexible alkyl chain and a reactive carboxylic acid handle, makes it a valuable synthon for creating complex molecules with specific functional properties.[1][2]

Physicochemical and Structural Properties

The properties of this compound are largely defined by its distinct molecular components: the hydrophobic pentyl tail and cyclohexane ring, and the hydrophilic carboxylic acid head. This amphiphilic nature influences its solubility and physical state.[1] The trans configuration imparts a higher melting point compared to the cis isomer due to more efficient crystal packing.[1]

| Property | Value | Source(s) |

| Chemical Formula | C₁₂H₂₂O₂ | [1][2][4] |

| Molecular Weight | 198.30 g/mol | [4][5] |

| Appearance | White to off-white crystalline powder/solid | [2] |

| CAS Number | 38289-29-1 (trans-isomer) | [1][5] |

| Melting Point | 51-53 °C (lit.) | [5] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [5] |

| Solubility | Moderately soluble in polar organic solvents; limited solubility in water | [1] |

| IUPAC Name | trans-4-pentylcyclohexane-1-carboxylic acid | [4] |

Synthesis of trans-4-Pentylcyclohexanecarboxylic Acid

The most established and industrially viable method for synthesizing trans-4-pentylcyclohexanecarboxylic acid is through the catalytic hydrogenation of its aromatic precursor, 4-pentylbenzoic acid. This process reduces the aromatic benzene ring to a saturated cyclohexane ring.

Causality of the Synthetic Approach

The choice of catalytic hydrogenation is based on its high efficiency and selectivity. The aromatic ring of 4-pentylbenzoic acid is stable, requiring a catalyst and hydrogen pressure to overcome the resonance energy.[6] Transition metal catalysts, particularly those based on rhodium (Rh), ruthenium (Ru), and palladium (Pd) on a carbon support (e.g., Ru/C), are highly effective for this transformation.[7][8] The reaction conditions, such as temperature, pressure, and solvent, can be optimized to favor the formation of the desired trans-isomer and minimize side reactions like hydrogenolysis of the carboxyl group.[6][7] The synthesis of the analogous compound, trans-4-amino-1-cyclohexanecarboxylic acid from p-aminobenzoic acid using a Ru/C catalyst under basic conditions, provides a strong procedural precedent for this reaction.[9]

Experimental Protocol: Catalytic Hydrogenation

This protocol describes a representative lab-scale synthesis.

Materials:

-

4-Pentylbenzoic acid

-

5% Ruthenium on Carbon (Ru/C) catalyst

-

Sodium Hydroxide (NaOH)

-

Deionized Water

-

Ethanol or 1,4-Dioxane

-

Hydrochloric Acid (HCl), concentrated

-

Ethyl Acetate

-

Magnesium Sulfate (MgSO₄), anhydrous

-

High-pressure autoclave/hydrogenator

Procedure:

-

Reaction Setup: In a high-pressure autoclave, dissolve 4-pentylbenzoic acid (1 equivalent) in an appropriate solvent system, such as a 1:1 mixture of 1,4-dioxane and aqueous 10% NaOH.[7]

-

Catalyst Addition: Add the 5% Ru/C catalyst. The typical catalyst loading is 5-10% by weight relative to the starting material.

-

Hydrogenation: Seal the autoclave. Purge the system with nitrogen gas and then with hydrogen gas. Pressurize the vessel with hydrogen to approximately 15 bar (220 psi).[9]

-

Reaction Execution: Begin stirring and heat the mixture to around 100 °C.[9] Maintain these conditions for 12-24 hours, monitoring the reaction progress by tracking hydrogen uptake or by analytical methods like TLC or GC-MS on aliquots.

-

Workup - Catalyst Removal: After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen. Filter the reaction mixture through a pad of Celite to remove the Ru/C catalyst. Wash the filter cake with the reaction solvent.

-

Workup - Acidification & Extraction: Transfer the filtrate to a beaker and cool in an ice bath. Acidify the solution to a pH of ~2 by slowly adding concentrated HCl. The product, this compound, will precipitate as a white solid.

-

Workup - Isolation: Extract the product into ethyl acetate (3x volumes). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure (rotary evaporation). The resulting crude solid can be further purified by recrystallization from a suitable solvent like heptane to yield the pure trans-4-pentylcyclohexanecarboxylic acid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of trans-4-pentylcyclohexanecarboxylic acid.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound.

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is highly characteristic.

-

O-H Stretch: A very broad and strong absorption band is expected between 2500-3300 cm⁻¹. This broadness is due to hydrogen bonding between carboxylic acid dimers.[10][11]

-

C-H Stretch: Sharp peaks from the pentyl and cyclohexane C-H bonds will appear just below 3000 cm⁻¹ (typically 2850-2950 cm⁻¹).

-

C=O Stretch: A strong, sharp absorption corresponding to the carbonyl group will be present between 1690-1760 cm⁻¹. For a saturated, dimeric acid, this peak is typically centered around 1710 cm⁻¹.[10][11]

-

C-O Stretch & O-H Bend: A C-O stretching band can be found in the 1210-1320 cm⁻¹ region, and an O-H bend is expected around 910-950 cm⁻¹.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

-

Carboxylic Acid Proton (-COOH): A broad singlet appearing far downfield, typically between δ 10-13 ppm. This signal may not be observed if the sample is run in a deuterated solvent that allows for proton exchange (e.g., D₂O).[3]

-

Cyclohexane Protons (-CH-): The methine proton attached to the same carbon as the carboxyl group (C1) and the methine proton attached to the pentyl-substituted carbon (C4) will appear as complex multiplets in the δ 2.0-2.5 ppm range. The other cyclohexane protons will produce overlapping multiplets between δ 1.0-2.0 ppm.

-

Pentyl Group Protons (-CH₂-, -CH₃): The terminal methyl group (-CH₃) will be an upfield triplet around δ 0.9 ppm. The methylene groups (-CH₂-) will appear as a series of multiplets between δ 1.2-1.6 ppm.

¹³C NMR:

-

Carbonyl Carbon (-COOH): The most downfield signal, appearing between δ 175-185 ppm.[3]

-

Cyclohexane Carbons (-CH-): The carbons of the cyclohexane ring will resonate in the δ 25-45 ppm range. The C1 and C4 carbons, being substituted, will have distinct shifts from the other four carbons.

-

Pentyl Group Carbons (-CH₂-, -CH₃): These will appear in the upfield aliphatic region, typically from δ 14 ppm (terminal -CH₃) to δ 35 ppm.

Key Applications

Intermediate for Liquid Crystals

The primary and most significant application of trans-4-pentylcyclohexanecarboxylic acid is as a crucial intermediate in the synthesis of liquid crystal (LC) materials.[3]

Structure-Property Relationship: Liquid crystal molecules typically possess a rigid core and one or more flexible terminal chains.[12] In this context:

-

The cyclohexane ring provides a rigid, non-aromatic core segment.

-

The pentyl chain acts as a flexible tail. The length of this alkyl chain is a critical design parameter that influences the melting point and the temperature range of the various liquid crystalline phases (mesophases).[13]

-

The carboxylic acid group is a versatile chemical handle. It is typically converted into an ester by reacting it with various phenolic or cyclohexanolic cores to create more complex, multi-ring, "rod-like" molecules that exhibit the desired mesogenic properties.[3]

These resulting ester-based liquid crystals are essential components in mixtures used for liquid crystal displays (LCDs) and other optoelectronic devices.[3]

Caption: Role of this compound in forming liquid crystals.

Building Block in Medicinal Chemistry

While direct biological activity of this compound is not extensively documented, its structure makes it a valuable building block for the synthesis of pharmacologically active molecules. The lipophilic cyclohexane and pentyl moieties can be used to modulate properties like membrane permeability and binding to hydrophobic pockets in protein targets. For instance, it has been utilized in the synthesis of inhibitors for plasmepsin II, an enzyme that is a target for anti-malarial drugs.[5]

Safety and Handling

This compound is classified as an irritant.

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[4]

-

Precautions: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5] Work in a well-ventilated area or a fume hood to avoid inhaling dust.

-

Storage: Store in a cool, dry place in a tightly sealed container.

Conclusion

trans-4-Pentylcyclohexanecarboxylic acid is a compound of significant industrial and research importance. Its synthesis via the hydrogenation of 4-pentylbenzoic acid is a robust and well-understood process. The molecule's value is derived from its unique trifunctional structure: a flexible chain, a rigid core, and a reactive handle. This combination makes it an indispensable intermediate in the rational design of liquid crystal materials for display technologies and a useful scaffold for developing new therapeutic agents. A thorough understanding of its synthesis, properties, and reactivity is crucial for scientists and engineers working at the forefront of materials science and drug discovery.

References

-

PubChem. This compound. [Link]

-

Arborpharm. CAS.38289-29-1 trans-4-Pentylcyclohexanecarboxylic acid. [Link]

-

Qingdao Hong Jin Chemical Co.,Ltd. Trans-4-Pentylcyclohexane Carboxylic Acid (5HA) CAS 38289-29-1 99.5%. [Link]

- Google Patents.

-

CABI Digital Library. Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture. [Link]

-

MDPI. Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2. [Link]

-

The Royal Society of Chemistry. Electrocatalytic hydrogenation of benzoic acids in a proton-exchange membrane reactor. [Link]

-

Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

Taylor & Francis Online. Synthesis of Three Ring Ester Liquid Crystals. [Link]

-

Ordower, M. IR: carboxylic acids. [Link]

- Hay, M. B., & Myneni, S. C. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3244-3257.

-

Prospector. Structure-Property relationships of emulsifiers for liquid crystal formation. [Link]

-

University of Colorado Boulder. Synthesis of Liquid Crystals. [Link]

-

MDPI. Effect of Alkyl Chain Length on the Phase Situation of Glass-Forming Liquid Crystals. [Link]

Sources

- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 2. CAS 38289-29-1: trans-4-Pentylcyclohexanecarboxylic acid [cymitquimica.com]

- 3. myneni.princeton.edu [myneni.princeton.edu]

- 4. tandfonline.com [tandfonline.com]

- 5. trans-4-Pentylcyclohexanecarboxylic acid 97 38289-29-1 [sigmaaldrich.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. mdpi.com [mdpi.com]

- 9. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. colorado.edu [colorado.edu]

- 13. mdpi.com [mdpi.com]

trans-4-Pentylcyclohexanecarboxylic acid chemical structure

An In-Depth Technical Guide to trans-4-Pentylcyclohexanecarboxylic Acid

Introduction

trans-4-Pentylcyclohexanecarboxylic acid, often abbreviated as t-4-PCCA, is a saturated carbocyclic acid that has garnered significant attention in materials science and synthetic chemistry. Its molecular architecture, characterized by a cyclohexane ring functionalized with a pentyl group and a carboxylic acid moiety in a specific trans spatial arrangement, is fundamental to its utility.[1] This precise stereochemistry imparts a desirable rod-like, rigid structure, making t-4-PCCA a highly valued intermediate, particularly in the synthesis of liquid crystal materials used in display technologies.[2]

Beyond its primary role in liquid crystal synthesis, its unique structure serves as a versatile building block in broader organic and medicinal chemistry.[1] The presence of a reactive carboxylic acid handle on a conformationally stable cyclohexyl scaffold allows for its incorporation into more complex molecular frameworks. This guide provides an in-depth exploration of the chemical and physical properties, stereochemical nuances, synthetic pathways, analytical characterization, and key applications of trans-4-Pentylcyclohexanecarboxylic acid for professionals in research and development.

Caption: Chemical structure of trans-4-Pentylcyclohexanecarboxylic acid.

Chemical Identity and Physicochemical Properties

The unambiguous identification of a chemical entity is paramount for reproducibility in research and manufacturing. The key identifiers for t-4-PCCA are summarized below.

| Identifier | Value | Reference |

| CAS Number | 38289-29-1 | [1][3] |

| Molecular Formula | C₁₂H₂₂O₂ | [1][4] |

| Molecular Weight | 198.30 g/mol | [3][4] |

| IUPAC Name | trans-4-pentylcyclohexane-1-carboxylic acid | [4] |

| InChI Key | RVLAXPQGTRTHEV-XYPYZODXNA-N | [1] |

| SMILES | CCCCC[C@H]1CCCC1 | [1] |

The physical properties of t-4-PCCA are a direct consequence of its molecular structure. The saturated cyclohexane ring and pentyl chain constitute the nonpolar aspect of the molecule, while the carboxylic acid group provides polarity and the capacity for strong intermolecular hydrogen bonding. This duality governs its solubility and thermal behavior.

| Property | Value | Reference |

| Physical State | White to almost white crystalline powder | [1][5] |

| Melting Point | 51-57 °C | [3][6][7] |

| Boiling Point | 304.6 °C (at 760 mmHg) | [5] |

| Density | ~0.963 g/cm³ | [5] |

| Flash Point | >110 °C | [5][8] |

| Solubility | Moderately soluble in polar organic solvents like methanol; limited solubility in water. | [1][8] |

The relatively high melting point for a molecule of its mass is attributable to the efficient crystal packing and strong, dimeric hydrogen bonds formed between the carboxylic acid groups of adjacent molecules.[1] This stable, solid form at ambient temperatures is a key characteristic for its storage and handling.

The Critical Role of Stereochemistry

The prefix "trans" is not a trivial descriptor; it is the single most important structural feature dictating the molecule's application in materials science. In 1,4-disubstituted cyclohexanes, the substituents can be on the same side of the ring's plane (cis) or on opposite sides (trans). In its lowest energy chair conformation, the bulky pentyl and carboxylic acid groups of the trans isomer can both occupy equatorial positions. This arrangement minimizes steric strain, resulting in a thermodynamically more stable, linear, and rigid molecular shape. Conversely, the cis isomer must have one bulky substituent in a sterically hindered axial position, leading to a bent, less stable conformation.

Caption: Conformational difference between trans and cis isomers.

This defined, elongated geometry of the trans isomer is a prerequisite for the formation of the nematic phases in liquid crystals, where molecules align along a common director.[2][9]

Synthetic Pathways and Methodologies

The synthesis of t-4-PCCA typically starts from an aromatic precursor, 4-pentylbenzoic acid. The core of the synthesis is the catalytic hydrogenation of the benzene ring to a cyclohexane ring. A significant challenge in this process is controlling the stereochemical outcome, as hydrogenation can produce a mixture of both cis and trans isomers.[10]

The choice of catalyst and reaction conditions is critical to maximizing the yield of the desired trans isomer. Catalysts like Ruthenium on carbon (Ru/C) are often employed for this transformation.[10][11] The reaction is typically performed under hydrogen pressure at elevated temperatures.

Representative Synthetic Protocol

The following protocol is a generalized methodology based on established procedures for analogous compounds.[10][11]

-

Hydrogenation:

-

Charge a high-pressure autoclave with 4-pentylbenzoic acid, a suitable solvent (e.g., 10% aqueous NaOH), and a catalyst (e.g., 5% Ru/C).

-

Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas (e.g., 15 bar).

-

Heat the mixture to a specified temperature (e.g., 100°C) and stir vigorously.

-

Monitor the reaction for the consumption of the starting material. The reaction typically yields a mixture of cis and trans isomers.[10]

-

-

Workup and Isolation:

-

After cooling and depressurizing the reactor, filter the mixture to remove the catalyst.

-

Acidify the aqueous filtrate with a strong acid (e.g., HCl) to precipitate the product mixture.

-

Collect the solid product by filtration and wash with water.

-

-

Isomer Enrichment (Purification):

-

The crude product, a cis/trans mixture, requires purification to isolate the trans isomer.

-

Fractional Crystallization: This technique exploits the different solubilities and crystal packing efficiencies of the two isomers. Recrystallization from a suitable solvent can enrich the less soluble, often higher-melting trans isomer.

-

Isomerization: The undesired cis isomer can be converted to the more thermodynamically stable trans isomer through a process called epimerization. This can be achieved by treating the mixture with a strong base, which reversibly deprotonates the carbon alpha to the carbonyl, allowing for inversion of stereochemistry.[12]

-

Caption: Generalized synthetic workflow for t-4-PCCA.

Spectroscopic and Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of the final product. The expected data from key spectroscopic techniques are summarized below.

| Technique | Expected Features |

| ¹H NMR | - ~12.0 ppm: Very broad singlet, 1H (carboxylic acid, -COOH).- ~2.2 ppm: Multiplet, 1H (cyclohexyl CH -COOH).- ~0.9-2.1 ppm: Complex multiplets, ~19H (cyclohexyl -CH₂- and pentyl -CH₂- and -CH₃).- ~0.88 ppm: Triplet, 3H (terminal methyl, -CH₃). |

| ¹³C NMR | - ~182 ppm: Carboxylic acid carbonyl carbon (-C OOH).- ~43 ppm: Cyclohexyl carbon attached to COOH (C H-COOH).- ~25-37 ppm: Multiple signals from cyclohexyl and pentyl CH₂ and CH carbons.- ~14 ppm: Terminal methyl carbon (-C H₃). |

| IR Spectroscopy | - 2500-3300 cm⁻¹: Very broad band (O-H stretch of H-bonded carboxylic acid dimer).- 2850-2950 cm⁻¹: Strong, sharp bands (aliphatic C-H stretches).- ~1700 cm⁻¹: Very strong, sharp band (C=O stretch of carboxylic acid). |

| Mass Spec. | - m/z 198.16: [M]⁺, molecular ion peak.- Common Fragments: Loss of H₂O, loss of -COOH group. |

The determination of the cis/trans ratio is often accomplished using NMR spectroscopy, as the distinct chemical environments of the axial and equatorial protons result in different chemical shifts and coupling constants.[10]

Core Applications and Mechanistic Insights

Liquid Crystal Synthesis

The primary application of t-4-PCCA is as a foundational core for synthesizing liquid crystal molecules.[2] Its carboxylic acid functional group is readily converted into an ester, a common linkage in liquid crystal structures. In a typical synthesis, t-4-PCCA is esterified with a substituted phenol (e.g., a cyanophenol) to form a molecule with the requisite properties for a nematic liquid crystal.

The causality is clear: the trans-cyclohexane ring provides rigidity and linearity, the pentyl chain contributes to the appropriate intermolecular forces and melting point, and the resulting ester linkage connects this unit to another aromatic moiety, extending the rod-like structure necessary for mesophase formation.[2][9]

Caption: Esterification of t-4-PCCA to form a liquid crystal molecule.

Pharmaceutical and Organic Synthesis

The 1,4-disubstituted cyclohexane motif is a privileged scaffold in medicinal chemistry, valued for its ability to project substituents in well-defined vectors while providing a non-aromatic, metabolically stable core. t-4-PCCA serves as an excellent starting material for introducing this scaffold. The carboxylic acid can be converted into a wide range of functional groups, including amides, esters, and alcohols, making it a versatile intermediate for drug discovery programs and complex molecule synthesis.[3][13][14]

Safety, Handling, and Storage

As with any chemical reagent, proper handling is essential. t-4-PCCA is classified as an irritant.

| Safety Aspect | Recommendation | Reference |

| Hazards | Causes skin irritation (H315). Causes serious eye irritation (H319). | [3][13] |

| GHS Pictogram | GHS07 (Exclamation Mark) | [3][13] |

| PPE | Wear protective gloves, eye protection/face shield. Use a dust mask if handling fine powder. | [3] |

| Storage | Keep sealed in a dry, well-ventilated place at room temperature. | [8][15] |

References

- Vertex AI Search. CAS 38289-28-0: trans-4-Butylcyclohexanecarboxylic acid.

- CymitQuimica. CAS 38289-29-1: trans-4-Pentylcyclohexanecarboxylic acid.

- PubChem. 4-Pentylcyclohexanecarboxylic Acid | C12H22O2 | CID 98882.

- Arborpharmchem. CAS.38289-29-1 trans-4-Pentylcyclohexanecarboxylic acid.

- Tokyo Chemical Industry UK Ltd. trans-4-Butylcyclohexanecarboxylic Acid 38289-28-0.

- Santa Cruz Biotechnology. 4-butylcyclohexanecarboxylic acid | CAS 38289-28-0.

- CAS Common Chemistry. trans-4-Butylcyclohexanecarboxylic acid.

- TCI Chemicals. trans-4-Butylcyclohexanecarboxylic Acid 38289-28-0.

- ChemicalBook. trans-4-Pentylcyclohexanecarboxylic acid | 38289-29-1.

- Sigma-Aldrich. trans-4-Pentylcyclohexanecarboxylic acid 97 38289-29-1.

- Sigma-Aldrich. trans-4-Pentylcyclohexanecarboxylic acid 97 38289-29-1.

- SpectraBase. [1,1':4',1''-Tercyclohexane]-4-carboxylic acid, 4''-propyl-, pentyl ester, [trans[trans(trans)]]- - Optional[13C NMR] - Chemical Shifts.

- Preclinical Research CRO. CAS 38289-29-1 Trans-4-Pentylcyclohexanecarboxylic Acid.

- Sigma-Aldrich. trans-4-Pentylcyclohexanecarboxylic Acid | 38289-29-1.

- TCI AMERICA. trans,trans-4'-Pentylbicyclohexyl-4-carboxylic Acid 65355-33-1.

- The Essential Role of Trans-4-(Methoxycarbonyl)cyclohexanecarboxylic Acid in Modern Organic Synthesis.

- FUJIFILM Wako Chemicals. 38289-29-1・trans-4-Pentylcyclohexanecarboxylic Acid.

- ChemicalBook. TRANS-4-HYDROXYCYCLOHEXANECARBOXYLIC ACID(3685-26-5) 1H NMR spectrum.

- PrepChem.com. Synthesis of trans-4-(p-chlorophenyl)cyclohexane carboxylic acid chloride.

- ChemicalBook. TRANS-4-AMINOCYCLOHEXANECARBOXYLIC ACID(3685-25-4) 1H NMR spectrum.

- Google Patents. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.

- WMU's ScholarWorks. Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters.

- Fisher Scientific. trans-4-Pentylcyclohexanecarboxylic Acid 99.0+%, TCI America™.

- TCI AMERICA. trans-4-Pentylcyclohexanecarboxylic Acid 38289-29-1.

- NIH PMC. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry.

- Ossila. 4-(trans-4-Pentylcyclohexyl)benzonitrile | CAS Number 61204-01-1.

- TCI EUROPE N.V. trans-4-Pentylcyclohexanecarboxylic Acid 38289-29-1.

- Ambeed.com. 38289-30-4 | trans-4-Hexylcyclohexanecarboxylic acid.

- Google Patents. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.

- ResearchGate. (PDF) trans-4-(Tosyloxymethyl)cyclohexanecarboxylic acid.

- Google Patents. WO2003078381A1 - PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS.

- Spectroscopy Online. The C=O Bond, Part IV: Acid Anhydrides.

Sources

- 1. CAS 38289-29-1: trans-4-Pentylcyclohexanecarboxylic acid [cymitquimica.com]

- 2. arborpharmchem.com [arborpharmchem.com]

- 3. trans-4-Pentylcyclohexanecarboxylic acid 97 38289-29-1 [sigmaaldrich.com]

- 4. This compound | C12H22O2 | CID 98882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. alfa-labotrial.com [alfa-labotrial.com]

- 6. trans-4-Pentylcyclohexanecarboxylic Acid | 38289-29-1 [sigmaaldrich.com]

- 7. trans-4-Pentylcyclohexanecarboxylic Acid | 38289-29-1 | TCI EUROPE N.V. [tcichemicals.com]

- 8. trans-4-Pentylcyclohexanecarboxylic acid | 38289-29-1 [m.chemicalbook.com]

- 9. ossila.com [ossila.com]

- 10. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]

- 11. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]

- 12. WO2003078381A1 - PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS - Google Patents [patents.google.com]

- 13. 反式-4-戊基环己烷甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 14. nbinno.com [nbinno.com]

- 15. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

4-Pentylcyclohexanecarboxylic acid CAS number 38289-29-1

An In-Depth Technical Guide to 4-Pentylcyclohexanecarboxylic Acid (CAS 38289-29-1)

Section 1: Executive Summary and Core Concepts

This compound, predominantly encountered as its trans isomer (CAS: 38289-29-1), is a saturated carboxylic acid featuring a pentyl chain and a carboxyl functional group attached to a cyclohexane ring. The specific stereochemistry of the substituents on the cyclohexane ring, particularly the trans configuration, imparts a linear, rod-like molecular shape. This structural feature is the cornerstone of its primary application as a critical intermediate in the synthesis of high-performance liquid crystal materials.[1][2] Beyond materials science, its defined structure makes it a valuable building block in targeted organic synthesis and a scaffold of interest in medicinal chemistry.[3] This guide provides a comprehensive technical overview, from its fundamental physicochemical properties and analytical characterization to its synthesis, applications, and safety protocols, designed to equip researchers with the practical knowledge required for its effective use.

Section 2: Physicochemical Properties and Molecular Identification

The utility of a chemical compound is fundamentally dictated by its physical and chemical properties. For this compound, the interplay between the hydrophilic carboxylic acid head and the hydrophobic aliphatic body defines its behavior. The trans configuration ensures that the pentyl group and carboxylic acid are on opposite sides of the cyclohexane ring, maximizing molecular linearity, a key factor for its application in liquid crystals.[3]

Molecular Structure

The chemical structure of the trans isomer is foundational to its function.

Caption: Conceptual workflow for the synthesis of the target compound.

Causality in Synthesis:

-

Choice of Precursor: 4-pentylbenzoic acid is used due to its commercial availability and the direct translation of its substituent pattern to the desired product.

-

Hydrogenation: This is a standard and efficient method for saturating aromatic rings. The choice of catalyst and conditions can influence the cis/trans ratio to some extent.

-

Isomer Separation: This is the most critical step for application-specific synthesis. Recrystallization is often employed, exploiting the different packing efficiencies and solubilities of the linear trans isomer versus the bent cis isomer.

Section 4: Analytical Methodologies for Quality Control

Rigorous analytical testing is essential to confirm the identity, purity, and isomeric ratio of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.

Workflow for Analytical Characterization

Caption: Standard workflow for NMR-based quality control analysis.

Detailed Protocol: ¹H and ¹³C NMR Spectroscopy

This protocol provides a self-validating system for structural confirmation.

-

Objective: To confirm the chemical structure and assess the purity of trans-4-Pentylcyclohexanecarboxylic acid.

-

Materials:

-

Sample of this compound.

-

Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

-

NMR tubes and spectrometer (e.g., 400 MHz).

-

-

Procedure:

-

Sample Preparation: Accurately weigh 10-20 mg of the sample and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (CDCl₃ is common) in a clean NMR tube.

-

Acquisition: Acquire ¹H and ¹³C NMR spectra according to standard instrument parameters.

-

-

Expected Spectral Features (E-E-A-T Insights):

-

¹H NMR:

-

Carboxylic Acid Proton (-COOH): A highly characteristic, broad singlet will appear far downfield, typically between 10-12 ppm. [4]Its broadness is due to hydrogen bonding and exchange. Adding a drop of D₂O and re-acquiring the spectrum will cause this signal to disappear, confirming its identity.

-

Aliphatic Protons (Cyclohexane and Pentyl): A complex series of multiplets will be observed in the upfield region, typically between 0.8-2.5 ppm. The terminal methyl group (-CH₃) of the pentyl chain will appear as a triplet around 0.9 ppm. The proton on the carbon bearing the carboxyl group (alpha-proton) will be the most downfield of the aliphatic signals, around 2.2-2.5 ppm. [4] * ¹³C NMR:

-

Carbonyl Carbon (-C=O): A distinct signal will be present in the 160-180 ppm range, which is characteristic of a carboxylic acid carbonyl carbon. [4] * Aliphatic Carbons: Multiple signals corresponding to the carbons of the cyclohexane ring and the pentyl chain will appear in the 14-45 ppm range. The symmetry of the trans isomer simplifies the spectrum compared to a potential cis impurity.

-

-

Section 5: Applications in Research and Industry

The unique molecular architecture of this compound makes it a valuable asset in several high-technology and research fields.

-

Liquid Crystal Displays (LCDs): This is the primary industrial application. The compound serves as a key precursor for nematic liquid crystals. [1]Its rigid cyclohexane core and flexible pentyl tail, arranged in a linear fashion, promote the formation of the mesophases required for display technology. It is often esterified with various aromatic alcohols to produce the final liquid crystal materials that exhibit specific dielectric and optical properties. [1]

-

Advanced Materials: Beyond displays, it is used to synthesize liquid crystal polymers for applications like optical films and functional coatings, where properties like high mechanical strength and heat resistance are required. [1]

-

Organic Synthesis Building Block: The compound is a versatile starting material. It has been used in the synthesis of diverse molecules, including:

-

Phenolic derivatives. * Piperidine-based compounds. * Biologically active molecules, such as inhibitors for plasmepsin II, a target in antimalarial drug development.

-

Section 6: Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when handling this compound. The information below is synthesized from Globally Harmonized System (GHS) classifications and safety data sheets.

GHS Hazard Classification

| Hazard Class | GHS Code | Description | Source(s) |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [5][6] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [5][6] |

| STOT - Single Exposure | H335 | May cause respiratory irritation | [5][6] |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed | |

| Pictogram | GHS07 (Exclamation Mark) | ||

| Signal Word | Warning | [5][6] |

Protocol for Safe Handling and Storage

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat. [6]Use a dust mask or work in a ventilated hood to avoid inhaling the powder. [7]* Handling: Avoid contact with skin, eyes, and clothing. [6]Wash hands thoroughly after handling. Use only in a well-ventilated area or fume hood. [7][6]* First Aid Measures:

-

Skin Contact: Immediately wash off with plenty of soap and water. If irritation persists, seek medical attention. [7] * Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention. [7][6] * Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention. [7] * Ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison center or doctor if you feel unwell. [7]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place at room temperature. [8][6]

-

Section 7: References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 98882, this compound". PubChem, [Link]. Accessed Jan 8, 2026.

-

Pharmacy Research. "CAS 38289-29-1 Trans-4-Pentylcyclohexanecarboxylic Acid". Pharmacy Research, [Link]. Accessed Jan 8, 2026.

-

Gîrd, M. A., et al. "Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis". MDPI, [Link]. Accessed Jan 8, 2026.

-

Chemistry LibreTexts. "20.8: Spectroscopy of Carboxylic Acids and Nitriles". Chemistry LibreTexts, [Link]. Accessed Jan 8, 2026.

Sources

- 1. arborpharmchem.com [arborpharmchem.com]

- 2. ossila.com [ossila.com]

- 3. CAS 38289-29-1: trans-4-Pentylcyclohexanecarboxylic acid [cymitquimica.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. This compound | C12H22O2 | CID 98882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. aksci.com [aksci.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. trans-4-Pentylcyclohexanecarboxylic acid | 38289-29-1 [m.chemicalbook.com]

physical and chemical properties of 4-Pentylcyclohexanecarboxylic acid

An In-depth Technical Guide to the Physicochemical Properties of 4-Pentylcyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding this compound

This compound is an organic compound featuring a pentyl group and a carboxylic acid moiety attached to a cyclohexane ring. The stereochemistry of these substituents is crucial, with the trans isomer, where the pentyl and carboxyl groups are on opposite sides of the ring, being the most commonly referenced and utilized form. This specific spatial arrangement significantly influences its physical properties, particularly its packing in the solid state and its behavior in solution.

Its molecular structure, combining a flexible aliphatic chain (pentyl group), a rigid cycloaliphatic ring, and a polar functional group (carboxylic acid), imparts amphiphilic character. This unique combination makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the fields of liquid crystals and medicinal chemistry.[1][2][3] In liquid crystal applications, it serves as a core building block for ester-based liquid crystal materials used in displays (LCDs).[3] Its structure is also of interest to drug development professionals exploring lipophilic carboxylic acids as potential scaffolds or intermediates.

This guide provides a comprehensive overview of the core physical and chemical properties of trans-4-Pentylcyclohexanecarboxylic acid, details authoritative experimental protocols for their determination, and discusses its characteristic spectroscopic signatures.

Caption: 2D structure of trans-4-Pentylcyclohexanecarboxylic acid.

Part 1: Core Physicochemical Properties

The properties of this compound are dictated by the interplay between its nonpolar hydrocarbon structure and its polar carboxylic acid head.

Physical Properties

The physical state and solubility are direct consequences of its molecular structure. The carboxylic acid group allows for strong intermolecular hydrogen bonding, leading to a relatively high melting point for a molecule of its size, classifying it as a white crystalline powder at room temperature.[1][2] The long pentyl chain and cyclohexane ring contribute to its hydrophobic nature.

Table 1: Summary of Physical Properties

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₁₂H₂₂O₂ | [1][4][5] |

| Molecular Weight | 198.30 g/mol | [4][5] |

| Appearance | White to almost white crystalline powder | [1][2] |

| Melting Point | 51-56 °C | [5][6][7] |

| Boiling Point | 304.6 °C at 760 mmHg | [7] |

| Density | 0.963 g/cm³ | [7] |

| Computed XLogP3 | 4.3 |[4] |

Note: XLogP3 is a computed logarithm of the octanol/water partition coefficient, indicating a high degree of lipophilicity.

Chemical Properties

Acidity: As a carboxylic acid, this molecule is a weak acid. The electron-donating nature of the alkyl substituents (pentyl and cyclohexyl groups) slightly destabilizes the carboxylate anion, making it a weaker acid compared to formic or acetic acid. It readily reacts with bases to form the corresponding carboxylate salt. This property is fundamental to its solubility in alkaline solutions.

Reactivity: The primary site of chemical reactivity is the carboxylic acid group. It undergoes typical reactions such as:

-

Esterification: Reaction with alcohols, often under acidic catalysis, yields esters. This reaction is the foundation of its use in synthesizing liquid crystal materials.[3]

-

Amide Formation: Reaction with amines, typically via an activated carboxylic acid derivative (like an acyl chloride), forms amides.

-

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 4-pentylcyclohexylmethanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

The cyclohexane ring and pentyl chain are chemically robust and generally unreactive under standard conditions, providing a stable scaffold for the functional group.

Part 2: Authoritative Experimental Protocols

To ensure scientific integrity, the determination of physicochemical properties must follow validated, reproducible methods. The following protocols are standard in the field for characterizing a compound like this compound.

Protocol 1: Melting Point Determination by Differential Scanning Calorimetry (DSC)

Rationale: DSC is a highly precise thermal analysis technique that measures the heat flow required to change a sample's temperature.[8][9] For a crystalline solid, the melting process results in a sharp endothermic peak, the onset or peak of which provides a highly accurate melting point.[10] This method is superior to traditional melting point apparatus as it also provides enthalpic data about the transition.

Methodology:

-

Sample Preparation: Accurately weigh 2-10 mg of dry this compound into a Tzero aluminum DSC pan.[9][11]

-

Reference Preparation: Prepare an empty, hermetically sealed Tzero aluminum pan to serve as the reference.[11][12]

-

Instrument Setup: Place the sample and reference pans into the DSC instrument's auto-sampler or measurement cell. Purge the cell with an inert gas, such as nitrogen, at a constant flow rate.

-

Thermal Program: Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C). Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the melting point (e.g., 100 °C).

-

Data Analysis: Plot the differential heat flow against temperature. The melting point (Tm) is determined from the resulting endotherm. Depending on convention, this can be the onset temperature or the peak temperature of the melt.[10] The area under the peak corresponds to the heat of fusion.

Protocol 2: Solubility Profile Determination

Rationale: A systematic solubility assessment provides critical information about the functional groups present and the overall polarity of a molecule.[13][14] For an unknown compound, this flowchart-based approach is a powerful classification tool. For a known compound, it confirms its acidic nature.

Caption: Workflow for solubility and functional group classification.

Methodology:

-

Water Solubility: Add ~25 mg of the compound to 0.75 mL of deionized water in a test tube. Shake vigorously for 30-60 seconds.[13][14] Observe for dissolution. Expected Result: Insoluble, due to the large hydrophobic structure.

-

5% NaOH Solubility: To a fresh sample (~25 mg), add 0.75 mL of 5% aqueous NaOH. Shake vigorously.[14][15] The acidic proton of the carboxylic acid reacts with NaOH to form the highly polar and water-soluble sodium 4-pentylcyclohexanecarboxylate salt. Expected Result: Soluble.

-

5% NaHCO₃ Solubility: To a fresh sample (~25 mg), add 0.75 mL of 5% aqueous NaHCO₃. Shake and observe for both dissolution and effervescence (CO₂ gas).[13][15] Sodium bicarbonate is a weaker base than NaOH. Carboxylic acids are generally acidic enough to react and dissolve. Expected Result: Soluble, likely with gas evolution.

-

5% HCl Solubility: To a fresh sample (~25 mg), add 0.75 mL of 5% aqueous HCl. Shake vigorously. The compound lacks a basic functional group (like an amine) to be protonated. Expected Result: Insoluble.

Protocol 3: pKa Determination by Potentiometric Titration

Rationale: The pKa is the negative log of the acid dissociation constant (Ka) and is a quantitative measure of a compound's acidity. Potentiometric titration is the gold-standard method for its determination.[17] It involves monitoring the pH of a solution of the acid as a standardized base is added. The pKa is the pH at which the acid is exactly 50% neutralized (i.e., [HA] = [A⁻]).[18]

Methodology:

-

Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable solvent (e.g., a water/methanol mixture to ensure solubility) to create a solution of known concentration (e.g., 0.01 M).

-

Instrument Calibration: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.00 and 7.00).[19]

-

Titration: Place the acid solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode. Add a standardized solution of a strong base (e.g., 0.1 M NaOH, carbonate-free) in small, precise increments using a burette.[19]

-

Data Recording: Record the pH of the solution after each addition of base, allowing the reading to stabilize.

-

Data Analysis:

-

Plot pH (y-axis) versus the volume of NaOH added (x-axis). This generates a titration curve.

-

Identify the equivalence point, which is the point of maximum slope on the curve (the inflection point). This can be found visually or by plotting the first derivative (ΔpH/ΔV).

-

Determine the volume of base added at the half-equivalence point (half the volume required to reach the equivalence point).

-

The pH of the solution at the half-equivalence point is equal to the pKa of the acid.[18]

-

Part 3: Spectroscopic Analysis

Spectroscopic data provides an unambiguous fingerprint of a molecule's structure.

Infrared (IR) Spectroscopy:

-

O-H Stretch: A very broad and strong absorption band is expected in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[20][21]

-

C-H Stretch: Absorptions just below 3000 cm⁻¹ arise from the sp³ C-H bonds of the cyclohexane and pentyl groups.

-

C=O Stretch: A very strong, sharp absorption band around 1710 cm⁻¹ is characteristic of the carbonyl group in a hydrogen-bonded dimer.[21][22]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR:

-

-COOH Proton: A highly deshielded, broad singlet signal is expected far downfield, typically between 10-12 ppm. This signal will disappear upon shaking the sample with D₂O due to proton-deuterium exchange.[22]

-

Alkyl Protons (-CH-, -CH₂-): A complex series of signals will appear in the upfield region (approx. 0.8-2.5 ppm) corresponding to the protons on the cyclohexane ring and the pentyl chain. The terminal methyl (-CH₃) group of the pentyl chain should appear as a triplet around 0.9 ppm.

-

-

¹³C NMR:

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): The electron impact (EI) mass spectrum should show a molecular ion peak at an m/z corresponding to the molecular weight (198.30).

-

Fragmentation: Characteristic fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-OH) to give a peak at [M-17]⁺ and the loss of the entire carboxyl group (-COOH) to give a peak at [M-45]⁺.[20][22]

References

-

This compound | C12H22O2 | CID 98882. PubChem. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. Pasadena City College. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. University of Texas at El Paso. [Link]

-

Differential scanning calorimetry. CureFFI.org. [Link]

-

Standard Operating Procedure Differential Scanning Calorimeter (DSC) in POWER Laboratory Model TA Q-20. Purdue College of Engineering. [Link]

-

Differential Scanning Calorimetry (DSC) Testing of Materials. Applus DatapointLabs. [Link]

-

Trans-4-Pentylcyclohexane Carboxylic Acid (5HA) CAS 38289-29-1 99.5%. Qingdao Hong Jin Chemical Co.,Ltd. [Link]

-

Procedure For Determining Solubility of Organic Compounds. Scribd. [Link]

-

Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. University of Pennsylvania. [Link]

-

Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Saddleback College. [Link]

-

EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. University of Texas at El Paso. [Link]

-

Differential Scanning Calorimetry (DSC). SGS INSTITUT FRESENIUS. [Link]

-

A Beginner's Guide to Differential Scanning Calorimetry DSC. S4Science. [Link]

-

(PDF) Structural, Vibrational, and pKa Determination of Carboxylic Acids Using DFT Calculations and Raman Spectroscopy. ResearchGate. [Link]

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. [Link]

-

How To Determine PKA Of Organic Compounds?. YouTube. [Link]

-

CAS 38289-29-1 Trans-4-Pentylcyclohexanecarboxylic Acid. Pharmacy Research. [Link]

-

CH 336: Carboxylic Acid Spectroscopy. Oregon State University. [Link]

-

20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

-

Structure Determination from Spectra (5) (H NMR, C NMR, IR) [Carboxylic Acids and Similar Benzenes]. YouTube. [Link]

-

20.8 Spectroscopy of Carboxylic Acids and Nitriles. NC State University Libraries. [Link]

-

Figure 1. Liquid crystal compounds used in this study. ResearchGate. [Link]

Sources

- 1. CAS 38289-29-1: trans-4-Pentylcyclohexanecarboxylic acid [cymitquimica.com]

- 2. Trans-4-Pentylcyclohexane Carboxylic Acid (5HA) CAS 38289-29-1 99.5% Factory - Price - HONGJIN CHEM [hongjinchem.com]

- 3. arborpharmchem.com [arborpharmchem.com]

- 4. This compound | C12H22O2 | CID 98882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. trans-4-Pentylcyclohexanecarboxylic acid 97 38289-29-1 [sigmaaldrich.com]

- 6. trans-4-Pentylcyclohexanecarboxylic Acid | 38289-29-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. alfa-labotrial.com [alfa-labotrial.com]

- 8. Differential scanning calorimetry [cureffi.org]

- 9. Differential Scanning Calorimetry (DSC) Testing of Materials - Applus DatapointLabs [datapointlabs.com]

- 10. s4science.at [s4science.at]

- 11. engineering.purdue.edu [engineering.purdue.edu]

- 12. sgs-institut-fresenius.de [sgs-institut-fresenius.de]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 15. www1.udel.edu [www1.udel.edu]

- 16. scribd.com [scribd.com]

- 17. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 18. web.williams.edu [web.williams.edu]

- 19. creative-bioarray.com [creative-bioarray.com]

- 20. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]

- 21. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 22. chem.libretexts.org [chem.libretexts.org]

4-Pentylcyclohexanecarboxylic acid molecular weight and formula

An In-Depth Technical Guide to 4-Pentylcyclohexanecarboxylic Acid: Synthesis, Analysis, and Applications in Modern Research

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key intermediate in materials science and a valuable building block in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document synthesizes core chemical data, field-proven experimental protocols, and insights into its practical applications.

Core Molecular Profile

This compound is an alkylated alicyclic carboxylic acid. The trans-isomer, in particular, is noted for its linear, rigid structure, which is a foundational characteristic for its primary application in the synthesis of liquid crystals.[1]

Molecular Formula and Weight

The fundamental identity of this compound is defined by its chemical formula and molecular weight.

Physicochemical and Spectroscopic Data

Quantitative data for trans-4-pentylcyclohexanecarboxylic acid is summarized below. These parameters are critical for predicting its behavior in various solvents and analytical systems. The predicted pKa is essential for understanding its ionization state in physiological or reaction media, while the XLogP3 value provides insight into its lipophilicity, a key parameter in drug design.

| Property | Value | Source(s) |

| CAS Number | 38289-29-1 (trans-isomer) | [2] |

| IUPAC Name | trans-4-pentylcyclohexane-1-carboxylic acid | [2] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 51-57 °C | [4][5] |

| Boiling Point | 304.6 °C (estimated) | [6] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [7] |

| pKa (Predicted) | 4.94 ± 0.10 | [8] |

| XLogP3 (Predicted) | 4.3 | [2] |

Spectroscopic data available through public databases confirm the structure of the molecule.[2] Key analytical techniques for identity confirmation and quality control are discussed in Section 3.

Synthesis Protocol: Catalytic Hydrogenation

The most prevalent and industrially viable method for synthesizing this compound is the catalytic hydrogenation of its aromatic precursor, 4-pentylbenzoic acid. This process reduces the aromatic ring to a cyclohexane ring while preserving the carboxylic acid moiety.[9][10] The choice of a transition metal catalyst is critical for achieving high conversion and selectivity.

Causality in Experimental Design

-

Catalyst Selection: Ruthenium-on-carbon (Ru/C) or Platinum-on-carbon (Pt/C) are commonly employed.[10][11] These catalysts are highly efficient for aromatic ring saturation due to their ability to readily adsorb and activate both hydrogen and the aromatic substrate. The solid support (carbon) provides a high surface area for the reaction.

-

Solvent System: Solvents like 1,4-dioxane, water, or mixtures thereof are used.[10] The solvent must solubilize the starting material and not interfere with the catalyst. The use of a binary solvent system like dioxane-water can enhance hydrogen solubility and improve selectivity towards the desired cyclohexanecarboxylic acid, minimizing over-reduction to cyclohexyl methanol.[10]

-

Reaction Conditions: The reaction is performed under elevated hydrogen pressure (1-10 MPa) and temperature (60-100 °C).[9][12] These conditions are necessary to overcome the high resonance stability of the benzene ring and drive the hydrogenation to completion.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

This protocol is a representative procedure based on established methods for the hydrogenation of alkylated benzoic acids.[4][12]

-

Reactor Setup: Charge a high-pressure autoclave reactor with 4-pentylbenzoic acid (1 equivalent) and a suitable solvent such as 1,4-dioxane (approx. 5-10 mL per gram of substrate).

-

Catalyst Addition: Add the catalyst, for example, 5% Ruthenium on Carbon (Ru/C), at a loading of 5-10% by weight relative to the starting material.

-

Inerting: Seal the reactor and purge the system multiple times with an inert gas (e.g., nitrogen or argon) to remove all oxygen, which can poison the catalyst and create a safety hazard with hydrogen.

-

Hydrogenation: Pressurize the reactor with hydrogen to the target pressure (e.g., 1.5 MPa). Begin stirring and heat the reaction mixture to the desired temperature (e.g., 70 °C).

-

Monitoring: Monitor the reaction progress by observing the drop in hydrogen pressure from the reservoir. The reaction is typically complete within 2-6 hours when hydrogen uptake ceases.

-

Workup: Cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Catalyst Removal: Filter the reaction mixture through a pad of celite to remove the solid catalyst. Wash the celite pad with a small amount of the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane or ethanol/water) to yield the final product as a white solid.

Quality Control and Analysis

Confirming the identity and purity of the synthesized this compound is paramount. Gas Chromatography-Mass Spectrometry (GC-MS) is a definitive method for this purpose, often requiring derivatization to enhance the analyte's volatility.

Rationale for Derivatization

Carboxylic acids are polar and have low volatility due to hydrogen bonding, which can lead to poor peak shape and thermal instability in a GC system.[13] Conversion to a less polar, more volatile ester (e.g., a methyl or silyl ester) is a standard and necessary sample preparation step.[2] Silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective method.[14]

Analytical Workflow Diagram

Caption: Quality control workflow using GC-MS with silylation.

Step-by-Step GC-MS Protocol

-

Sample Preparation (Derivatization):

-

Accurately weigh approximately 1 mg of the synthesized this compound into a 2 mL GC vial.

-

Add 100 µL of pyridine (as a catalyst and solvent) and 100 µL of BSTFA.

-

Seal the vial tightly and heat at 60 °C for 30 minutes to ensure complete derivatization.

-

Cool the sample to room temperature before analysis.

-

-

Instrumentation:

-

Gas Chromatograph: Equipped with a capillary column suitable for semi-polar compounds (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Injector: Set to 250 °C with a split ratio (e.g., 20:1).

-

Oven Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

-

Mass Spectrometer: Operated in Electron Ionization (EI) mode at 70 eV, scanning a mass range of m/z 40-500.

-

-

Analysis and Interpretation:

-

Inject 1 µL of the prepared sample.

-

Purity Assessment: The purity is determined by the relative peak area of the derivatized analyte in the resulting total ion chromatogram (TIC).

-

Identity Confirmation: The identity is confirmed by matching the obtained mass spectrum with a reference library or by analyzing the fragmentation pattern, which should show a characteristic molecular ion (or M-15 peak for TMS derivatives) and other expected fragments.

-

Applications in Research and Development

The unique structure of this compound, combining a flexible alkyl chain with a rigid alicyclic core, makes it a versatile building block.

Liquid Crystal Synthesis

The primary commercial application is in the synthesis of liquid crystal materials.[15] The trans-cyclohexane ring provides a rigid, linear core that promotes the formation of ordered mesophases (e.g., nematic or smectic phases), which are essential for the functioning of liquid crystal displays (LCDs).[15] The pentyl tail provides the necessary flexibility and influences the material's transition temperatures and viscosity. Esterification of the carboxylic acid with various phenolic cores is a common strategy to produce these advanced materials.[15]

Drug Discovery and Medicinal Chemistry

In drug development, the cyclohexyl scaffold is valued as a bioisostere for aromatic rings. It can increase the three-dimensionality (sp³ character) of a molecule, which often leads to improved physicochemical properties such as solubility and metabolic stability, while maintaining key binding interactions.

A notable example is its use in the synthesis of inhibitors for Plasmepsin II, an aspartic protease that is a key drug target for malaria.[15] In a reported synthesis, trans-4-pentylcyclohexanecarboxylic acid was coupled with a 4-aminopiperidine scaffold to create non-peptide inhibitors.[15] The pentylcyclohexyl group serves as a lipophilic P1' substituent, designed to fit into a hydrophobic pocket of the enzyme's active site.

Role in Plasmepsin II Inhibitor Synthesis

Caption: Role as a building block in antimalarial drug discovery.

This strategic use highlights the importance of such building blocks in fragment-based or scaffold-based drug design, where molecular fragments with desirable properties are combined to construct novel, potent, and drug-like therapeutic agents.[15]

Safety and Handling

trans-4-Pentylcyclohexanecarboxylic acid is classified as an irritant.[2]

-

Hazard Statements:

-

Precautions:

Conclusion

This compound is a compound of significant utility, bridging the gap between materials science and pharmaceutical development. Its synthesis via catalytic hydrogenation is a robust and scalable process. Proper analytical characterization, particularly through GC-MS after derivatization, is essential for ensuring the quality required for its demanding applications. For drug discovery professionals, its role as a saturated, lipophilic building block offers a valuable tool for optimizing lead compounds by enhancing their three-dimensional structure and improving ADME properties. A thorough understanding of its chemical properties, synthesis, and handling is crucial for leveraging its full potential in both academic and industrial research settings.

References

-

PubChem. This compound | C12H22O2 | CID 98882. National Center for Biotechnology Information. [Link]

-

Mueller, R., Huerzeler, M., & Boss, C. (2003). Synthesis of Plasmepsin II Inhibitors – Potential Antimalarial Agents. Molecules, 8(7), 556-564. [Link]

- Kramer, R. (2004). Acids: Derivatization for GC Analysis. In Encyclopedia of Analytical Science. Elsevier.

- Gaspar, G., et al. (2012). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Central European Journal of Chemistry.

-

Liu, Z., et al. (2021). Hydrogenation of benzoic acid derivatives over Pt/TiO2 under mild conditions. Communications Chemistry, 4(1), 43. [Link]

- Google Patents.

-

Tang, M., et al. (2017). Highly effective Ir-based catalysts for benzoic acid hydrogenation: experiment- and theory-guided catalyst rational design. Green Chemistry, 19(7), 1766-1774. [Link]

-

Preclinical Research CRO. CAS 38289-29-1 Trans-4-Pentylcyclohexanecarboxylic Acid. [Link]

-

Shinde, S. B., & Deshpande, R. M. (2022). Kinetic Study for Chemoselective Hydrogenation of Benzoic Acid to Benzyl Alcohol in a Batch Slurry Reactor using Ru-Sn/Al2O3 Catalyst. ResearchGate. [Link]

-

Shinde, S. B., & Deshpande, R. M. (2021). Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture. Natural Volatiles & Essential Oils, 8(4), 11628-11637. [Link]

-

Human Metabolome Database. Cyclohexanecarboxylic acid. [Link]

-

SpectraBase. Cyclohexane-carboxylic Acid. [Link]

-

Supporting Information for: Supramolecular capsules of cavitands in water. [Link]

Sources

- 1. journals.asm.org [journals.asm.org]

- 2. Extraction, purification, methylation and GC-MS analysis of short-chain carboxylic acids for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CAS 38289-29-1: trans-4-Pentylcyclohexanecarboxylic acid [cymitquimica.com]

- 4. researchgate.net [researchgate.net]

- 5. 反式-4-戊基环己烷甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Molecules | July 2003 - Browse Articles [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. trans-4-Pentylcyclohexanecarboxylic acid | 38289-29-1 [m.chemicalbook.com]

- 9. Highly effective Ir-based catalysts for benzoic acid hydrogenation: experiment- and theory-guided catalyst rational design - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. cabidigitallibrary.org [cabidigitallibrary.org]

- 11. Hydrogenation of benzoic acid derivatives over Pt/TiO2 under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CN104326928A - Method for preparing 4-aminobenzoic acid by catalytic hydrogenation - Google Patents [patents.google.com]

- 13. diverdi.colostate.edu [diverdi.colostate.edu]

- 14. scispace.com [scispace.com]

- 15. mdpi.com [mdpi.com]

An In-Depth Technical Guide to trans-4-Pentylcyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of trans-4-Pentylcyclohexanecarboxylic acid, a versatile organic compound with significant applications in materials science and as a building block in medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this document synthesizes core chemical principles with practical, field-proven insights into its synthesis, characterization, and utility.

IUPAC Nomenclature and Structural Elucidation

The formal IUPAC name for the compound is trans-4-pentylcyclohexane-1-carboxylic acid .[1][2] The "cycloalkane-carboxylic acid" suffix is used when a carboxyl group is directly attached to a cycloalkane ring.[1] The numbering of the ring begins at the carbon atom bonded to the carboxyl group, assigning it position 1. The pentyl group's position is therefore specified as 4.

The stereochemical descriptor "trans" is critical, indicating that the pentyl group and the carboxylic acid group are on opposite sides of the cyclohexane ring's plane.[3] This configuration imparts specific physical and chemical properties that are distinct from its cis-isomer. In the chair conformation, the bulky pentyl and carboxylic acid groups preferentially occupy equatorial positions to minimize steric hindrance, leading to a thermodynamically stable structure.

Synonyms: The compound is also known by several other names, including trans-4-Amylcyclohexanecarboxylic acid, 4-trans-Pentyl-1-cyclohexanecarboxylic acid, and the common abbreviation 5HA.[3][4][5]

Physicochemical and Spectroscopic Data

Accurate characterization is the cornerstone of scientific integrity. The following data provides a comprehensive profile of trans-4-Pentylcyclohexanecarboxylic acid.

Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 38289-29-1 | [3][4][6] |

| Molecular Formula | C₁₂H₂₂O₂ | [3][4] |

| Molecular Weight | 198.30 g/mol | [1][6] |

| Appearance | White to off-white crystalline powder/solid | [4] |

| Melting Point | 51-57 °C | [6][7][8] |

| Boiling Point | 304.6 °C at 760 mmHg | [8] |

| Solubility | Moderately soluble in polar organic solvents. The hydrophobic pentyl chain limits solubility in water, while the hydrophilic carboxylic acid group allows for solubility in less polar solvents. | [3] |

Spectroscopic Profile

Spectroscopic analysis provides unambiguous confirmation of the compound's structure.

-

¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is essential for elucidating the carbon-hydrogen framework. The carboxylic acid proton typically appears as a broad singlet far downfield (around 12 ppm). The proton on the carbon bearing the carboxyl group (C1) and the proton on the carbon bearing the pentyl group (C4) are key diagnostic signals. In ¹³C NMR, the carbonyl carbon of the carboxylic acid is characteristically observed in the 170-185 ppm region.[9] Detailed spectral data can be found in databases such as SDBS and ChemicalBook.

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by two characteristic absorptions for the carboxylic acid group: a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ and a strong C=O (carbonyl) stretching band typically around 1710 cm⁻¹ for the hydrogen-bonded dimer, which is the common form in the solid state.[10][11]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry will typically show the molecular ion peak (M⁺) at m/z 198. Common fragmentation patterns involve the loss of the carboxyl group and fragmentation of the pentyl chain and cyclohexane ring.[1]

Synthesis Protocol: A Validated Approach

The synthesis of trans-4-Pentylcyclohexanecarboxylic acid is most effectively achieved through the catalytic hydrogenation of its aromatic precursor, 4-pentylbenzoic acid. This method provides good yield and diastereoselectivity for the desired trans isomer.

Reaction Principle

The core of this synthesis is the reduction of the aromatic ring of 4-pentylbenzoic acid using a heterogeneous catalyst, typically ruthenium on carbon (Ru/C), under hydrogen pressure. The reaction conditions (temperature, pressure, solvent) are optimized to favor the formation of the trans isomer.

Step-by-Step Methodology